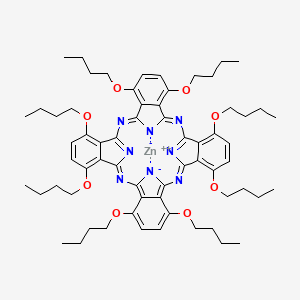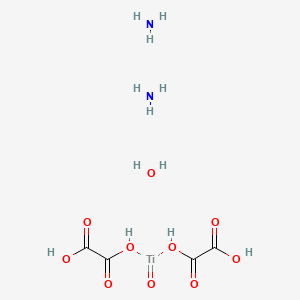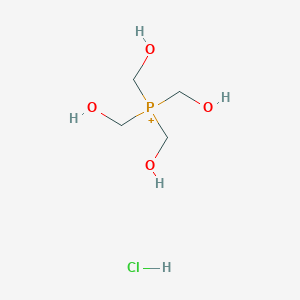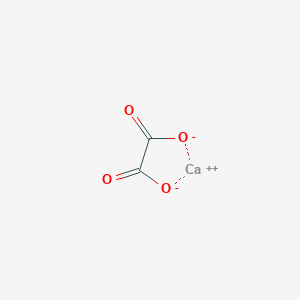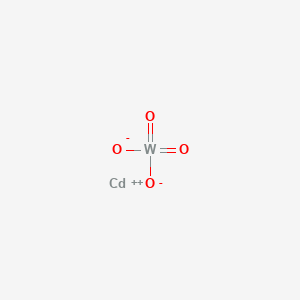
Cadmium Tungstate Powder
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium tungstate powder, known chemically as cadmium(II) tungstate, is a dense, chemically inert solid with the chemical formula CdWO₄. It is a well-known luminescent crystal with a comprehensive optical performance. The compound is colorless with a slight yellow tint and is used primarily as a scintillation crystal to detect gamma rays . It has a high density of 7.9 g/cm³ and a melting point of 1325°C .
Métodos De Preparación
Cadmium tungstate powder can be synthesized through various methods, including the co-precipitation method and hydrothermal processes.
Co-precipitation Method: This involves the reaction of cadmium acetate dehydrate (Cd(CH₃COO)₂·2H₂O) with sodium tungstate (Na₂WO₄) in an aqueous solution.
Hydrothermal Process: In this method, cadmium tungstate nanorods are synthesized by reacting cadmium sulfate octahydrate with sodium tungstate dihydrate under hydrothermal conditions.
Análisis De Reacciones Químicas
Cadmium tungstate undergoes various chemical reactions, including:
Oxidation and Reduction: Cadmium tungstate can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: It can undergo substitution reactions where cadmium or tungsten atoms are replaced by other metal ions.
Common reagents used in these reactions include cadmium acetate, sodium tungstate, silver nitrate, and gadolinium nitrate. The major products formed from these reactions are doped cadmium tungstate compounds with enhanced optical properties .
Aplicaciones Científicas De Investigación
Cadmium tungstate powder has a wide range of scientific research applications:
Medical Imaging: It is used in computed tomography (CT) scanners and nuclear medicine imaging due to its high X-ray absorption coefficient and luminescent properties.
Radiation Detection: Its scintillation properties make it suitable for detecting gamma rays and other ionizing radiations.
Solid-State Luminescence: It is used in solid-state luminescence materials for various optical applications.
Mecanismo De Acción
The mechanism by which cadmium tungstate exerts its effects is primarily through its scintillation properties. When exposed to ionizing radiation, cadmium tungstate crystals emit light. This light emission is due to the excitation of electrons in the crystal lattice, which then return to their ground state, releasing photons in the process . The molecular targets involved in this process are the cadmium and tungsten atoms in the crystal lattice.
Comparación Con Compuestos Similares
Cadmium tungstate is often compared with other tungstate compounds such as calcium tungstate (CaWO₄) and zinc tungstate (ZnWO₄).
Calcium Tungstate: Like cadmium tungstate, calcium tungstate is used in medical imaging and radiation detection.
Zinc Tungstate: Zinc tungstate is also used in similar applications, but cadmium tungstate offers superior scintillation efficiency and higher light yield.
Cadmium tungstate’s uniqueness lies in its high density, excellent luminescent properties, and strong resistance to radiation damage, making it a preferred choice for various scientific and industrial applications .
Propiedades
Fórmula molecular |
CdO4W |
|---|---|
Peso molecular |
360.25 g/mol |
Nombre IUPAC |
cadmium(2+);dioxido(dioxo)tungsten |
InChI |
InChI=1S/Cd.4O.W/q+2;;;2*-1; |
Clave InChI |
OUMLAYUZCYYIOD-UHFFFAOYSA-N |
SMILES canónico |
[O-][W](=O)(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


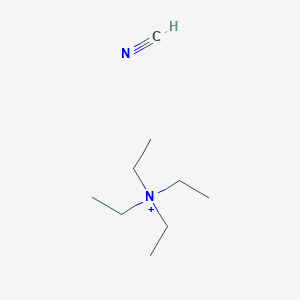
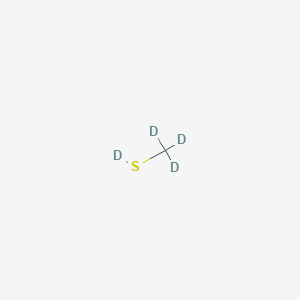
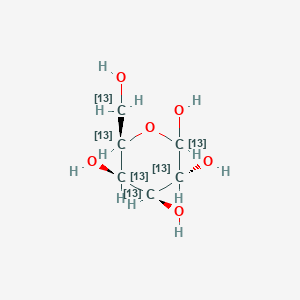
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)

